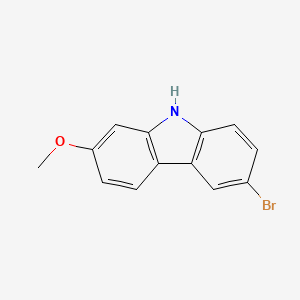

6-Bromo-2-methoxy-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 6-Bromo-2-metoxi-9H-carbazol es un compuesto orgánico con la fórmula molecular C13H10BrNO y un peso molecular de 276.13 g/mol . Es un derivado del carbazol, un compuesto aromático heterocíclico que contiene nitrógeno. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 6 y un grupo metoxi en la posición 2 del anillo de carbazol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-Bromo-2-metoxi-9H-carbazol típicamente implica la bromación de 2-metoxi-9H-carbazol. Un método común es la reacción de 2-metoxi-9H-carbazol con bromo en presencia de un solvente adecuado como ácido acético o cloroformo . La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la bromación completa.

Métodos de producción industrial

La producción industrial de 6-Bromo-2-metoxi-9H-carbazol puede involucrar rutas sintéticas similares pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, a menudo involucrando el uso de reactores automatizados y un control preciso de las condiciones de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

El 6-Bromo-2-metoxi-9H-carbazol experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros sustituyentes a través de reacciones de sustitución nucleofílica.

Reacciones de oxidación: El compuesto puede oxidarse para formar diversos productos de oxidación.

Reacciones de reducción: La reducción del compuesto puede conducir a la eliminación del átomo de bromo o a la reducción del anillo de carbazol.

Reactivos y condiciones comunes

Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en solventes polares como dimetilsulfóxido (DMSO) o dimetilformamida (DMF) a temperaturas elevadas.

Oxidación: Se utilizan agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios carbazoles sustituidos, mientras que la oxidación puede producir quinonas de carbazol .

Aplicaciones Científicas De Investigación

El 6-Bromo-2-metoxi-9H-carbazol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 6-Bromo-2-metoxi-9H-carbazol involucra su interacción con objetivos moleculares específicos y vías. El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de intermediarios reactivos que interactúan con componentes celulares . Estas interacciones pueden resultar en diversos efectos biológicos, como la inhibición de la actividad enzimática o la interrupción de las vías de señalización celular .

Comparación Con Compuestos Similares

Compuestos similares

2-Metoxi-9H-carbazol: Carece del átomo de bromo en la posición 6.

6-Bromo-9H-carbazol: Carece del grupo metoxi en la posición 2.

3-Bromo-6-metoxi-9H-carbazol: Tiene el átomo de bromo en la posición 3 en lugar de la 6.

Singularidad

El 6-Bromo-2-metoxi-9H-carbazol es único debido a la posición específica de los grupos bromo y metoxi, que pueden influir en su reactividad química y actividad biológica. La presencia de ambos sustituyentes puede mejorar su potencial como intermedio versátil en la síntesis orgánica y su eficacia en diversas aplicaciones .

Actividad Biológica

6-Bromo-2-methoxy-9H-carbazole is a member of the carbazole family, characterized by its unique fused ring structure containing a nitrogen atom. This compound has garnered attention due to its significant biological activities, particularly in anticancer and antimicrobial applications. The molecular formula of this compound is C₁₃H₁₀BrN₁O, with a molecular weight of 276.13 g/mol. The presence of bromine and methoxy groups at specific positions enhances its reactivity and biological potential.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and C6 (glioma) cells. For instance, related compounds have shown IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL in similar studies, indicating a promising therapeutic potential against these malignancies .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study on N-substituted carbazoles revealed that certain derivatives exhibited significant cytotoxicity. For example, compounds with specific substitutions showed enhanced activity against multiple human tumor cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 5.9 |

| Compound B | C6 | 25.7 |

| Compound C | MCF-7 | 0.51 - 2.48 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity . Various carbazole derivatives have been tested for their ability to inhibit bacterial and fungal growth. Notably, compounds with methoxy and chloro groups have exhibited moderate to strong antibacterial properties against pathogens such as E. coli and S. aureus .

Comparative Analysis of Antimicrobial Efficacy

The following table summarizes the antimicrobial activities of selected carbazole derivatives:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | >400 |

| Compound E | S. aureus | >400 |

| Compound F | P. aeruginosa | 100 |

The mechanism through which this compound exerts its biological effects is an area of ongoing research. Initial findings suggest that the compound may interact with cellular components leading to apoptosis in cancer cells and disruption of microbial cell wall synthesis in bacteria . Further studies are needed to elucidate the precise pathways involved.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of carbazole derivatives. The positioning of substituents significantly influences both chemical reactivity and biological efficacy. For example, the presence of bulky groups at specific positions on the carbazole ring has been associated with enhanced neuroprotective and anticancer activities .

Propiedades

Fórmula molecular |

C13H10BrNO |

|---|---|

Peso molecular |

276.13 g/mol |

Nombre IUPAC |

6-bromo-2-methoxy-9H-carbazole |

InChI |

InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |

Clave InChI |

ZFKAJOPUDZBRPE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.